molecular formula C11H17NO B1309441 2-(pentyloxy)aniline CAS No. 52464-51-4

2-(pentyloxy)aniline

Cat. No.: B1309441
CAS No.: 52464-51-4
M. Wt: 179.26 g/mol
InChI Key: IOEQZAIBXFYINW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pentyloxy)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a halogenated benzene derivative, such as 2-bromoaniline, reacts with a pentyloxy group under basic conditions to form the desired product. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, and is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or nickel, can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(pentyloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzenes, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the benzene ring, leading to a wide range of derivatives.

Scientific Research Applications

2-(pentyloxy)aniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(pentyloxy)aniline involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing catalytic efficiency.

Comparison with Similar Compounds

2-(pentyloxy)aniline can be compared with other similar compounds, such as:

    Benzenamine, 2-methoxy-: This compound has a methoxy group instead of a pentyloxy group, leading to differences in solubility and reactivity.

    Benzenamine, 2-ethoxy-: The ethoxy group provides different steric and electronic effects compared to the pentyloxy group.

    Benzenamine, 2-butoxy-: Similar to the pentyloxy derivative but with a shorter alkyl chain, affecting its physical and chemical properties.

The uniqueness of this compound lies in its specific alkyl chain length, which can influence its solubility, reactivity, and interactions with other molecules.

Properties

IUPAC Name

2-pentoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h4-5,7-8H,2-3,6,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEQZAIBXFYINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406234
Record name Benzenamine, 2-(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52464-51-4
Record name 2-(Pentyloxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52464-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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